9-Hydroxy-13E-labden-15-oic acid

Descripción

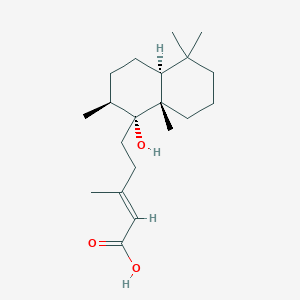

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRMWFFTWASU-MABCWTSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Advanced Elucidation Methodologies

The labdane (B1241275) diterpene 9-Hydroxy-13E-labden-15-oic acid is a naturally occurring compound found within the plant kingdom. Its presence has been identified in various plant species, highlighting its ecological significance and providing a basis for its isolation and subsequent scientific investigation.

Diverse Biological Sources and Ecological Significance

This diterpenoid has been notably isolated from plant genera such as Cistus, a genus of flowering plants in the rockrose family Cistaceae biosynth.com. Additionally, it has been identified as a constituent of Leyssera gnaphaloides, a species of flowering plant in the family Asteraceae. The biosynthesis of this compound in plants involves the oxidative metabolism of related labdane diterpenoids, a process characterized by hydroxylation at specific carbon positions to form its distinct structure biosynth.com. The ecological role of this compound in these plants is a subject of ongoing research, with many terpenoids known to function as defense compounds against herbivores and pathogens.

Extraction and Purification Methodologies for Research Scale

The isolation of this compound for research purposes necessitates meticulous extraction and purification protocols. A general approach for obtaining labdane diterpenes from plant material involves initial extraction with organic solvents.

For research-scale purification, chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for isolating individual diterpenes from complex mixtures nih.gov. This technique utilizes a stationary phase, such as C18, and a mobile phase, often a mixture of solvents like methanol (B129727) and water with additives like formic acid, to achieve high-resolution separation. The selection of the stationary and mobile phases is critical for optimal separation and is often guided by analytical HPLC trials nih.gov.

A generalized workflow for the extraction and purification of labdane diterpenes, including this compound, is outlined below:

| Step | Description | Common Techniques and Solvents |

| Extraction | The initial removal of the compound from the dried and powdered plant material. | Maceration or Soxhlet extraction with solvents such as ethanol, methanol, or ethyl acetate. |

| Fractionation | A preliminary separation of the crude extract into fractions of varying polarity. | Liquid-liquid partitioning or column chromatography using silica (B1680970) gel or reversed-phase materials. |

| Purification | The final isolation of the pure compound from the enriched fraction. | Preparative High-Performance Liquid Chromatography (prep-HPLC), often on a C18 column with a methanol/water gradient. |

| Purity Assessment | Confirmation of the purity of the isolated compound. | Analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy. |

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation and Stereochemical Assignment

The unambiguous identification and characterization of this compound rely on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecule's connectivity, three-dimensional structure, and absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Applications in Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are critical for confirming the molecular formula of this compound (C₂₀H₃₄O₃).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water (M-18) and the loss of the carboxyl group (M-45) researchgate.net. The specific fragmentation pattern of this compound would be instrumental in confirming the presence and location of the hydroxyl and carboxylic acid functional groups, as well as providing insights into the structure of the labdane skeleton.

Chiral Analysis for Absolute Stereochemical Determination

The this compound molecule contains multiple stereocenters, meaning it can exist as different stereoisomers. Determining the absolute configuration of these stereocenters is a critical aspect of its complete characterization.

Several methods can be employed for chiral analysis and the determination of absolute stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers uva.nl. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

For the definitive assignment of absolute configuration, X-ray crystallography of a suitable single crystal of the compound or a derivative is the gold standard. The diffraction pattern can be used to determine the three-dimensional arrangement of atoms in the crystal lattice, including the absolute stereochemistry. In the absence of suitable crystals, other techniques such as the application of Mosher's method, which involves the formation of diastereomeric esters and their analysis by NMR spectroscopy, can be used to determine the absolute configuration of chiral centers researchgate.net.

Biosynthesis and Biotransformation Studies

Enzymatic Pathways in Natural Producers

The formation of 9-Hydroxy-13E-labden-15-oic acid is a multi-step process involving a series of specialized enzymes. It is synthesized via the oxidative metabolism of labdane-related diterpenoids, a process characterized by hydroxylation at specific carbon positions. biosynth.com The foundational steps of this process are common to a vast family of compounds known as labdane-related diterpenoids (LRDs).

Elucidation of Labdane (B1241275) Diterpenoid Biosynthetic Routes

The biosynthesis of all diterpenoids, including the labdane family, begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The initial and most crucial step in forming the characteristic bicyclic labdane core is a cyclization reaction catalyzed by diterpene synthases (DTSs) or terpene cyclases (TCs). nih.govnih.gov

These enzymes are broadly categorized into two classes:

Class II Diterpene Synthases: These enzymes initiate the process by protonating the terminal double bond of GGPP, leading to a series of cyclizations that form a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer (e.g., normal, ent, or syn). nih.gov This initial cyclization establishes the fundamental labdane skeleton. rsc.org

Class I Diterpene Synthases: Following the action of Class II enzymes, Class I enzymes take the CPP intermediate and, after the diphosphate group is removed, catalyze further cyclizations or rearrangements to create a wide diversity of diterpene hydrocarbon scaffolds. nih.govnih.gov

In many organisms, particularly in plants and fungi, these two catalytic functions are often found within a single bifunctional protein. nih.govacs.org For example, in fungi, biosynthetic pathways for LRDs often involve bifunctional terpene cyclases with distinct domains (α, β, γ) that carry out the successive reactions. nih.gov The genes for these enzymes are frequently located together in biosynthetic gene clusters, often alongside genes for tailoring enzymes like cytochrome P450s, which further modify the diterpene backbone. acs.orgnih.govacs.org This genetic organization facilitates the coordinated production of complex, elaborated diterpenoids. acs.orgnih.gov

Specific Hydroxylation and Oxidation Mechanisms Involved in Compound Formation

Once the fundamental labdane skeleton is formed, it undergoes a series of "tailoring" reactions to produce the final, functional molecule. The conversion of a simple labdane hydrocarbon into this compound requires specific hydroxylation and oxidation steps. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. nih.govacs.org

Hydroxylation at C9: The introduction of the hydroxyl (-OH) group at the 9th carbon position is a critical step. This is typically achieved by a specific CYP enzyme that recognizes the labdane scaffold and catalyzes the insertion of an oxygen atom from molecular oxygen into the C-H bond at this position. The high regio- and stereoselectivity of these enzymes is essential for producing the correct isomer.

Oxidation to a Carboxylic Acid at C15: The formation of the carboxylic acid group (-COOH) on the side chain involves the oxidation of a precursor functional group. This process likely involves a series of enzymatic steps, potentially catalyzed by dehydrogenases or other oxidases, which convert an initial alcohol or aldehyde group at the C15 position into the final carboxylic acid.

The precise enzymes responsible for the synthesis of this compound are part of complex biosynthetic pathways that have been extensively studied in plants and fungi. nih.gov The identification of the specific CYPs and oxidases within biosynthetic gene clusters is key to fully understanding the formation of this and other related diterpenoids. acs.orgacs.org

Microbial Biotransformation of Related Labdanes

The enzymatic machinery of microorganisms, particularly fungi and bacteria, offers a powerful tool for modifying the structure of labdane diterpenoids. These biotransformation processes can generate novel derivatives that may possess unique biological activities. nih.gov This approach is valued as a cost-effective and environmentally friendly method for producing complex molecules under mild conditions. royalsocietypublishing.org

Fungal and Bacterial Metabolism of Diterpenoids

Both fungi and bacteria have demonstrated the ability to metabolize diterpenoids, introducing functional groups with high precision. nih.govnih.gov Filamentous fungi are especially effective biocatalysts for these transformations. nih.govnih.gov

Fungal species from genera such as Aspergillus, Fusarium, and Myrothecium have been shown to hydroxylate and oxidize labdane diterpenoids at various positions. nih.govnih.gov For instance, in one study, the fungus Fusarium oxysporum was found to hydroxylate a labdane acid at the 7α position, while Myrothecium verrucaria could introduce hydroxyl groups at both the 7α and 3β positions. nih.gov Similarly, Aspergillus niger has been used to transform labdane diterpenes, yielding hydroxylated products. nih.gov

Bacteria are also emerging as significant producers and modifiers of diterpenoids. nih.gov While historically considered rare, advances in genomics have revealed a significant, underexplored potential for diterpenoid biosynthesis and metabolism in bacteria, particularly within the actinomycetes. nih.govmdpi.com The enzymatic pathways in bacteria often involve different enzyme organizations compared to plants and fungi, providing a distinct set of biocatalytic tools. nih.gov

| Microorganism | Substrate Type | Transformation Type | Position(s) Modified | Reference |

|---|---|---|---|---|

| Fusarium oxysporum | Labdane Acid | Hydroxylation | 7α | nih.gov |

| Myrothecium verrucaria | Labdane Acid | Hydroxylation | 3β, 7α | nih.gov |

| Aspergillus niger | Labdane Diterpene | Hydroxylation | 3β | nih.gov |

| Debaryomyces hansenii | Labdane Diterpene | Oxidation/Hydroxylation | C-6 (oxo), 7α (hydroxy) | nih.gov |

| Various Filamentous Fungi | 3β-acetoxy-copalic acid (Labdane) | Hydroxylation | C-3, C-6, C-7, C-13, C-18 | nih.gov |

Regioselective and Stereoselective Biocatalysis for Derivative Production

A key advantage of using microbial systems for chemical synthesis is their ability to perform reactions with high selectivity, targeting specific, non-activated C-H bonds that are difficult to functionalize using conventional chemical methods. royalsocietypublishing.orgnih.gov Enzymes, by their intrinsic chirality and precisely shaped active sites, can catalyze reactions at a specific location on a molecule (regioselectivity) and control the three-dimensional arrangement of the new chemical group (stereoselectivity). nih.govresearchgate.net

Filamentous fungi have been successfully employed as biocatalysts to achieve regio- and stereoselective hydroxylation of labdane diterpenes. nih.gov For example, biotransformation experiments with 3β-acetoxy-copalic acid using a selection of fungi resulted in specific hydroxylation at positions C-6, C-7, and C-13, among others, yielding distinct derivatives. nih.gov This high degree of control is a hallmark of biocatalysis and is crucial for creating specific, high-value compounds. The development of these biocatalytic systems, often using whole-cell transformations which are less expensive and handle cofactor regeneration internally, is a significant area of interest for the sustainable production of novel pharmaceutical building blocks and other bioactive molecules. nih.govresearchgate.net

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis Approaches to 9-Hydroxy-13E-labden-15-oic Acid and its Stereoisomers

The complete synthesis of this compound from achiral or simple chiral precursors allows for precise control over the stereochemistry of the final product. This approach is crucial for the preparation of various stereoisomers to investigate structure-activity relationships.

A retrosynthetic analysis of this compound reveals several key disconnections that simplify the target structure into more readily available starting materials. The core of the molecule is a decalin ring system, a common feature in many terpenoid natural products. rsc.org A primary disconnection strategy involves breaking the molecule down into two main fragments: the decalin core and the side chain.

Further disconnection of the decalin ring often utilizes a Diels-Alder reaction or a series of cyclization reactions, such as cationic or radical-initiated polyene cyclizations, to construct the bicyclic system. rsc.orgacs.org For instance, a plausible retrosynthetic pathway could involve a key intermediate that already contains the decalin core, which is then further functionalized to introduce the C9 hydroxyl group and the C13 side chain. The side chain itself can be installed through various carbon-carbon bond-forming reactions, such as Wittig-type olefination or cross-coupling reactions.

A conceptual retrosynthetic analysis is presented below:

| Target Molecule | Key Intermediates | Starting Material Types |

| This compound | Functionalized Decalin, Side Chain Precursor | Monocyclic terpenes, Acyclic polyenes |

Achieving the correct stereochemistry at the multiple chiral centers of this compound is a critical aspect of its synthesis. Asymmetric synthesis strategies are therefore paramount. nih.gov These can include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. numberanalytics.comnumberanalytics.com

For the construction of the decalin ring system, stereocontrolled methods are essential. mq.edu.aursc.orgnih.gov Enantioselective cationic polyene cyclizations have been shown to be effective in setting the stereochemistry of the ring junctions. nih.gov Furthermore, substrate-controlled diastereoselective reactions are often employed, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and then removed, is another powerful strategy. numberanalytics.com

Introducing the C9 hydroxyl group at a late stage of the synthesis can be an efficient strategy. Late-stage C-H functionalization reactions, which allow for the direct conversion of a carbon-hydrogen bond into a carbon-oxygen bond, are of particular interest. rsc.orgrsc.org This approach avoids the need to carry a sensitive hydroxyl group through a lengthy synthetic sequence.

Cascade reactions, where a single event triggers a series of bond-forming transformations, offer a powerful method for rapidly assembling the complex core of labdane (B1241275) diterpenes. acs.orgnih.govrsc.org Biomimetic cascade reactions, which mimic the biosynthetic pathways of terpenes, are particularly elegant. acs.orgnih.gov For example, a photoinduced electron transfer-initiated cascade cyclization of a terpenoid polyalkene could potentially construct the decalin ring system in a single, highly stereoselective step. acs.org Radical cascade processes have also emerged as a valuable tool for the synthesis of complex terpenoids. nih.govrsc.org

Semi-Synthesis and Derivatization Methodologies

Semi-synthetic approaches, starting from readily available natural labdane diterpenes, provide a more direct route to this compound and its derivatives.

Naturally occurring labdanes, such as sclareol (B1681606) and imbricatolic acid, serve as excellent starting materials for the synthesis of new derivatives. nih.govmdpi.com The synthesis of a labdane-type diterpenoid from commercially available (+)-sclareolide has been reported, highlighting the utility of this approach. nih.gov These starting materials already possess the core labdane skeleton with established stereochemistry.

Targeted chemical modifications can then be performed to introduce the desired functionalities. For instance, the introduction of a hydroxyl group at the C9 position can be achieved through various oxidative reactions. The modification of the side chain is also a common strategy to create a library of derivatives for biological evaluation. youtube.comnih.gov

A summary of semi-synthetic starting materials is provided below:

| Precursor | Key Features |

| (+)-Sclareolide | Commercially available, contains a lactone functionality that can be opened to reveal a side chain. nih.govnih.gov |

| Sclareol | A labdane diol that can be used to synthesize highly functionalized labdanes. nih.gov |

| Imbricatolic acid | A naturally occurring labdane with a carboxylic acid functionality. mdpi.com |

The development of novel synthetic precursors and intermediates is crucial for both total and semi-synthetic strategies. The synthesis of highly functionalized ring B labdanes as key intermediates for the synthesis of other complex diterpenes has been explored. nih.gov These intermediates, often derived from natural products like sclareol, can be versatile building blocks for accessing a range of labdane-type molecules. The synthesis of dimeric labdane diterpenes has also been reported, starting from imbricatolic acid, which demonstrates the potential for creating more complex structures based on the labdane scaffold. mdpi.com

Investigation of Biological Activities and Mechanistic Pathways in Vitro and Pre Clinical

Antimicrobial Research

The antimicrobial potential of 9-Hydroxy-13E-labden-15-oic acid and its structural analogs has been evaluated against various pathogens, including bacteria, fungi, and protozoa. The core labdane (B1241275) structure is a recurring motif in natural products exhibiting antimicrobial effects. researchgate.netnih.govresearchgate.net

The antibacterial action of labdane-type diterpenes is significantly linked to their ability to interact with and disrupt bacterial membranes. science.gov For the closely related ent-labdane derivatives of salvic acid (7α-hydroxy-8(17)-ent-labden-15-oic acid), the presence of a carboxylic acid group at the C-15 position is essential for antibacterial activity. This functional group acts as a hydrogen-bond donor, facilitating interaction with the bacterial membrane. nih.gov

The mode of action for this compound is believed to involve the disruption of microbial cell membranes, a mechanism that impairs the structural integrity of bacteria and ultimately inhibits their growth. science.gov Molecular docking simulations involving similar labdane acids and a model bacterial membrane (composed of palmitoyl-oleoyl-phosphatidylglycerol, POPG) support this hypothesis. These studies show that the compound orients itself in the polar region of the lipid bilayer, with a portion of its decalin skeleton penetrating the hydrophobic zone. researchgate.net This interaction is stabilized by the formation of multiple hydrogen bonds between the compound's carboxylic acid and hydroxyl groups and the phosphate (B84403) head groups of the phospholipids (B1166683) in the bacterial membrane. researchgate.net

Structure-activity relationship studies on these compounds have demonstrated that antibacterial efficacy is also influenced by lipophilicity, which can be modified by acylating the hydroxyl group at the C-7 position. nih.gov An increase in the length of this acyl chain enhances antibacterial activity up to an optimal length, after which the activity dramatically decreases. nih.gov This suggests that a specific balance of hydrophilicity and lipophilicity is crucial for effective membrane interaction and subsequent antibacterial action. nih.gov

Table 1: Antibacterial Activity of a Labdane Diterpene Analog (Salvic Acid) and its Derivatives Data based on studies of 7α-hydroxy-8(17)-ent-labden-15-oic acid and its derivatives against select bacteria.

| Compound | Derivative Type | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Salvic Acid | Parent Compound | >10 | >10 | >10 |

| Methyl Ester | Esterification | <10 | <10 | <10 |

| Diol | CO2H Reduction | >10 | >10 | >10 |

Source: Adapted from research on ent-labdane derivatives of salvic acid. researchgate.net

Labdane diterpenes have also been assessed for their antifungal properties. researchgate.netacs.org In a study investigating the effects of 7α-hydroxy-8(17)-labden-15-oic acid (salvic acid) and its derivatives against the plant-pathogenic fungus Botrytis cinerea, researchers found that the compounds inhibited mycelial growth. acs.org The study highlighted that hydrophobicity and specific structural features are important factors in the antifungal effect, with shorter side-chain derivatives being more effective. acs.org

Interestingly, the proposed mechanisms of action appear to differ between closely related labdane structures. While the acetylated form of salvic acid was found to affect the cytoplasmic membrane, causing the leakage of cellular components, the parent salvic acid compound did not appear to alter membrane permeability or cause respiratory chain inhibition. acs.org This suggests that even minor structural modifications can significantly change the primary antifungal mechanism.

While not demonstrated directly for this compound, targeting the mitochondrial respiratory chain (MRC) is a known mechanism for some antifungal agents. biosynth.com These MRC-inhibitory drugs disrupt cellular energy (ATP) production and can trigger oxidative stress, leading to cellular damage. biosynth.com Given the structural similarity, exploring the potential for respiratory chain modulation remains a viable area of investigation for labdane diterpenes.

The labdane diterpene class of molecules has shown promise as a source of antiprotozoal agents, with several analogs exhibiting activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netscience.govnih.gov The compound this compound itself is listed commercially among natural products with antimalarial potential. chemfaces.com

Studies on various labdane diterpenoids have reported inhibitory activity against both chloroquine-susceptible and resistant strains of P. falciparum. researchgate.net For example, andrographolide (B1667393), a labdane diterpene lactone, demonstrated potent antiplasmodial activity with an IC50 value of 9.1 μM. nih.gov Other labdane-type diterpenes have shown IC50 values ranging from 0.65 µg/mL to over 93 µM against the parasite. science.govresearchgate.net The anti-inflammatory properties of some of these compounds, particularly the inhibition of the NF-κB pathway, have been suggested as a possible mechanism for their antimalarial action, as P. falciparum infection is known to induce NF-κB-regulated inflammatory pathways. nih.gov

Table 2: In Vitro Antiplasmodial Activity of Various Labdane Diterpene Analogs

| Compound/Class | P. falciparum Strain(s) | Reported IC50 Value |

| Labdane Diterpene | Not specified | 0.65 µg/mL |

| Labdane-type Diterpenoids | D6 and W2 | 93 µM - 328 µM |

| Andrographolide | Not specified | 9.1 µM |

| Tanshinone-related Diterpenes | 3D7 | 5 - 45 µM |

Source: Data compiled from multiple studies on labdane diterpenes and their analogs. science.govacs.orgresearchgate.netnih.gov

Anti-inflammatory Research

Beyond antimicrobial effects, this compound is under investigation for its potential anti-inflammatory properties. biosynth.com Broader research into terpenes and labdane diterpenes supports this, with many analogs demonstrating significant anti-inflammatory activity in preclinical models. researchgate.netchemblink.com

The anti-inflammatory effects of labdane diterpenes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.net A primary pathway implicated is the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the transcription of genes encoding pro-inflammatory mediators. nih.gov The labdane diterpene andrographolide has been shown to exert its anti-inflammatory effects by inhibiting NF-κB activation. nih.gov

Other studies on related diterpenes have demonstrated the inhibition of mitogen-activated protein kinase (MAPK) signaling pathways. chemfaces.com Furthermore, these compounds can significantly suppress the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, certain diterpenes have been shown to inhibit the release of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and to downregulate the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). acs.org

The molecular targets for the anti-inflammatory action of labdane diterpenes are being actively investigated. The inhibition of the NF-κB pathway points to upstream targets such as the IκB kinase (IKK) complex or direct interference with the translocation of the NF-κB p65 subunit into the nucleus. nih.gov Macrophages are common cellular models used to study these effects, as they are key producers of inflammatory mediators upon stimulation with agents like LPS. acs.org

Other Investigational Biological Activities

The cytostatic and antiproliferative activities of labdane diterpenes have been a focal point of cancer research. While direct studies on this compound are not yet available, related compounds have demonstrated significant effects on cancer cell growth and survival.

Histone Deacetylase (HDAC) Inhibition in Related Compounds: Histone deacetylase (HDAC) inhibitors are a class of targeted anticancer agents that induce growth arrest, differentiation, and apoptosis in cancer cells. nih.gov They function by altering the acetylation status of histones, which in turn regulates gene expression. While no studies have directly linked this compound to HDAC inhibition, the investigation of natural products for novel HDAC inhibitors is an active area of research.

Cellular Growth Arrest Mechanisms: Several labdane diterpenes have been shown to induce cell cycle arrest and apoptosis in tumor cells through various mechanisms. For instance, sclareol (B1681606) , a structurally similar labdane diterpene, has been found to induce G1-phase arrest in human colon cancer cells, followed by apoptosis mediated by the activation of caspases-8, -9, and -3, independent of p53 status. nih.gov Another related compound, coronarin D , exerts its antiproliferative effects by activating the MAPK pathway, leading to the inhibition of cell proliferation and induction of the intrinsic apoptotic pathway. nih.gov These findings in related compounds suggest that this compound may possess similar cytostatic or antiproliferative properties, warranting further investigation into its effects on cell cycle regulation and apoptosis in cancer cell lines.

A review of labdane diterpenes isolated from the Zingiberaceae family highlighted their cytotoxic activities against a range of cancer cell lines, including breast, cervical, liver, colorectal, pancreatic, lung, and prostate cancers. nih.gov This underscores the potential of this class of compounds in oncology.

The ability of natural compounds to modulate the activity of specific enzymes is a key area of pharmacological research. While specific enzyme modulation studies on this compound are not extensively documented, research on related diterpenoids provides insights into potential activities.

One notable study investigated the effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid (PL3S) , a clerodane diterpenoid with a similar structural backbone, on human neutrophils. PL3S was found to significantly inhibit the release of superoxide (B77818) anion and elastase, two key enzymes involved in the inflammatory response. nih.gov The study revealed that PL3S exerts its effects by inhibiting calcium mobilization and attenuating the phosphorylation of protein kinase B (AKT) and p38 mitogen-activated protein kinase. nih.gov

Additionally, human neutrophils and eosinophils have been shown to metabolize linoleic acid and related endocannabinoid-like lipids via 15-lipoxygenase to produce hydroxylated derivatives, such as 13-hydroxy-octodecadienoyl-glycerol (13-HODE-G) and N-13-hydroxy-octodecadienoyl-ethanolamine (13-HODE-EA). nih.gov This indicates that structurally related fatty acids can be substrates for and modulators of important enzyme pathways. Given the structural similarities, it is plausible that this compound could also modulate the activity of inflammatory or other cellular enzymes, a hypothesis that requires experimental validation.

Structure-Activity Relationship (SAR) and Chemoinformatics

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the development of new therapeutic agents. For the labdane diterpene class, some general structure-activity relationships have been established.

The biological activity of labdane diterpenes is influenced by their structural features. nih.gov The basic labdane skeleton consists of a bicyclic decalin ring system with a side chain at position C9. nih.gov Variations in the functional groups, their stereochemistry, and the degree of unsaturation in the side chain can significantly impact the biological potency and selectivity of these compounds.

For instance, a review of labdane diterpenes from Cistus incanus highlighted that the specific arrangement of functional groups is critical for their antibacterial activity. thieme-connect.com The configuration at the C-13 position has also been noted as a determinant of antimicrobial activity in compounds like manoyl oxide. researchgate.net In the context of anticancer activity, the presence of specific functional groups can enhance cytotoxicity. While a detailed SAR for this compound has not been established, its 9-hydroxy and 15-oic acid moieties are likely key contributors to its potential biological profile.

Computational methods such as molecular docking are valuable tools for predicting the binding of small molecules to protein targets and for understanding the molecular basis of their activity. While no specific docking studies for this compound have been reported, such studies on other natural products provide a framework for future research.

For example, in silico molecular docking has been used to investigate the binding of various phyto-compounds to targets like caspase-3, an enzyme central to apoptosis. nih.gov Future computational studies on this compound could explore its potential interactions with various cancer-related targets, such as HDACs, caspases, or protein kinases. Correlating these docking predictions with experimental data on lipophilicity and other physicochemical properties would further refine the understanding of its mechanism of action.

The structural scaffold of labdane diterpenes provides a promising starting point for the rational design and synthesis of more potent and selective bioactive analogues. By modifying the core structure of a natural product, medicinal chemists can aim to improve its pharmacological properties.

An example of this approach is the semi-synthesis of analogues of a labdane diterpene dialdehyde (B1249045) isolated from Curcuma amada. The parent compound exhibited antitubercular activity, and two of its semi-synthetic analogues showed enhanced activity. nih.gov This demonstrates the potential for generating novel therapeutic agents from a natural product lead.

The heterologous expression of silent biosynthetic gene clusters from fungi has also emerged as a powerful tool for generating structural diversity in labdane diterpenoids. nih.gov This technique can lead to the production of novel analogues that may possess unique biological activities. Future research could apply these strategies to this compound to create a library of analogues for screening against various therapeutic targets.

Advanced Analytical and Quantitative Research Methods

Development of High-Throughput Screening (HTS) Assays for Biological Activity Profiling

While specific high-throughput screening (HTS) assays designed exclusively for 9-Hydroxy-13E-labden-15-oic acid are not extensively detailed in published literature, the compound is incorporated into curated collections of natural products for broader screening purposes. biocrick.comchemfaces.com These libraries, containing hundreds of structurally diverse and medicinally active compounds, are utilized for HTS and high-content screening (HCS) to identify lead compounds in drug discovery campaigns. biocrick.com

The inclusion of this compound in such libraries, like antimalarial and anticancer compound collections, indicates its availability for large-scale biological activity profiling against various cellular and molecular targets. chemfaces.com The principle of HTS involves the rapid, automated testing of thousands of chemical substances to identify those that elicit a desired biological response. This approach is instrumental in the early stages of drug development and in exploring the pharmacological potential of natural products. biocrick.com The availability of this compound in a purified form with validated identity and purity is a prerequisite for its inclusion and meaningful interpretation of HTS results. biocrick.com

Quantitative Analysis in Complex Biological Matrices (non-human)

The quantitative analysis of this compound and related labdane (B1241275) diterpenes is often performed on extracts from their natural sources, such as the resin or aerial parts of plants from the Cistus genus. nih.govresearchgate.net These extracts represent complex biological matrices. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for both the qualitative and quantitative assessment of these compounds within such matrices. nih.gov

For instance, research on Cistus creticus has utilized GC and GC-MS to analyze the composition of labdane-type diterpenes in hexane (B92381) extracts of leaves, fruits, and the resin known as "Ladano". nih.gov This methodology allows for the separation and quantification of individual diterpenes, providing a chemical profile of the subspecies. The data obtained from these analyses can be used for statistical comparison between different plant subspecies, highlighting variations in their chemical makeup. nih.gov Although data on the GC analysis of many labdane diterpenes is limited, these studies provide a valuable foundation for their identification in crude plant extracts. nih.gov

Chromatographic Method Development for Purity and Content Determination

Chromatographic methods are the cornerstone for the isolation, purification, and purity assessment of this compound. The process typically begins with the extraction of the compound from its plant source, followed by a series of chromatographic steps to isolate it from other metabolites.

The investigation of the aerial parts of Cistus symphytifolius, for example, involved chromatographic separation to afford several labdane diterpenes, including new structures that were identified alongside known compounds. fao.org Following isolation, the structures of these molecules are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

For purity and content validation, High-Performance Liquid Chromatography (HPLC) is a standard and reliable method. biocrick.com Commercial suppliers of this compound as a reference standard confirm its purity using HPLC and NMR to ensure it meets the high-quality requirements for research applications. biocrick.com Optimized HPLC protocols are developed to achieve baseline separation of the target compound from any impurities or closely related structural analogs.

A general approach for the analysis of labdane diterpenes from a plant matrix like Cistus involves the following steps:

Extraction of plant material (e.g., leaves, resin) with a suitable solvent like hexane or methanol (B129727). nih.gov

Initial fractionation of the crude extract using techniques like column chromatography.

Further purification using HPLC to isolate the specific compound of interest.

Structural elucidation using spectroscopic techniques (NMR, MS).

Quantitative analysis and purity determination using a validated GC or HPLC method. nih.gov

The table below summarizes the analytical techniques and their applications in the research of this compound and related diterpenes.

| Analytical Technique | Application | Matrix / Sample Type | Reference |

| High-Throughput Screening (HTS) | Biological activity profiling, Drug discovery | Purified Compound Libraries | biocrick.comchemfaces.com |

| Gas Chromatography (GC) | Qualitative and quantitative analysis | Plant Extracts (Hexane) | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Plant Extracts (Hexane) | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity and content determination, Purification | Purified Compounds, Plant Extracts | biocrick.com |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation, Purity confirmation | Purified Compounds | biocrick.comfao.org |

Future Research Directions and Translational Potential Non Clinical

Exploration of Undiscovered Biological Properties and Modes of Action

Initial studies indicate that 9-Hydroxy-13E-labden-15-oic acid disrupts the cell membranes of microbes, which is thought to be the basis of its antibacterial effects. biosynth.com This action compromises the structural integrity of bacterial membranes, hindering their growth. biosynth.com However, the full spectrum of its biological activities and the precise molecular mechanisms underpinning them remain largely uncharted. A variety of biological activities have been noted for labdane (B1241275) diterpenes in general, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory actions. wikipedia.org

Future investigations should aim to:

Elucidate Detailed Mechanisms: Go beyond membrane disruption to identify specific protein targets and signaling pathways affected by the compound.

Investigate a Broader Range of Activities: Systematically screen for other potential biological effects, such as antiviral, antifungal, and cytotoxic properties against various cancer cell lines. wikipedia.orgresearchgate.netmdpi.commonash.edu

Explore Anti-inflammatory Pathways: Further investigate its potential anti-inflammatory effects, which could broaden its therapeutic uses. biosynth.comnih.govnih.gov

Advancements in Sustainable Production Methods (e.g., engineered biosynthesis in microorganisms)

The natural sourcing of this compound from plants can be limiting due to factors like geographical distribution, yield variability, and the complexity of extraction and purification. nih.gov Engineered biosynthesis in microorganisms offers a promising and sustainable alternative.

Key research areas include:

Metabolic Engineering of Microorganisms: Harnessing the power of genetically engineered hosts like Escherichia coli and Saccharomyces cerevisiae to produce labdane-related diterpenes. nih.govfigshare.comnih.gov This involves introducing and optimizing the necessary biosynthetic pathways.

Modular Biosynthesis Approaches: Developing modular platforms where different genes for diterpene synthases and modifying enzymes (like cytochrome P450s) can be combined to create a variety of labdane structures. nih.govnih.gov This approach has been successfully used to produce various diterpene skeletons in E. coli. figshare.com

Heterologous Expression in Fungi: Exploring filamentous fungi such as Aspergillus nidulans as expression hosts, which has proven effective for producing other labdane diterpenes. mdpi.com

Novel Synthetic Routes for Complex Analogues and Prodrugs

Chemical synthesis provides a powerful tool to not only produce this compound but also to create novel analogues with potentially enhanced properties.

Future synthetic efforts could focus on:

Developing Efficient Total Syntheses: Designing and optimizing synthetic routes to allow for the large-scale production of the natural product and its stereoisomers.

Synthesizing Structural Analogues: Creating a library of related compounds by modifying the core labdane structure. This will enable structure-activity relationship (SAR) studies to identify key functional groups responsible for its biological effects. nih.gov

Designing and Producing Prodrugs: Developing prodrug forms of this compound to improve its physicochemical properties, such as solubility and stability.

Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in Mechanistic Research

To gain a comprehensive understanding of how this compound interacts with biological systems, the integration of "omics" technologies is crucial.

These technologies can be applied to:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound to identify the genetic pathways it influences. nih.govoup.comnih.govresearchgate.net Transcriptomic analysis of leaf trichomes from Cistus creticus has already been used to identify enzymes involved in the biosynthesis of other labdane-type diterpenoids. nih.gov

Proteomics: Identifying changes in the protein landscape of cells in response to the compound, revealing its direct and indirect protein targets. nih.gov

Metabolomics: Studying the alterations in metabolic profiles to understand the downstream effects of the compound on cellular metabolism. researchgate.net

Potential Applications in Advanced Materials Science or Other Non-Pharmaceutical Fields

The unique chemical structure of labdane diterpenes suggests potential applications beyond the pharmaceutical realm. For instance, natural labdanes in tree resin are thought to be the precursors to amber, polymerizing under immense pressure. wikipedia.org

Future research could explore:

Biopolymer Development: Investigating the potential of this compound and its derivatives as monomers for the creation of novel biodegradable polymers.

Advanced Coatings and Resins: Exploring its use in the formulation of specialized coatings, adhesives, or resins, leveraging the inherent properties of the labdane skeleton.

Agrochemicals: Evaluating its potential as a natural and biodegradable pesticide or herbicide, given its known antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the key structural characteristics and natural sources of 9-Hydroxy-13E-labden-15-oic acid, and how can they be validated experimentally?

- Methodological Answer : The compound is a diterpenoid with the molecular formula CHO and a molecular weight of 322.5 g/mol . Its natural source is the herb Leyssera gnaphaloides. Structural validation requires techniques such as Nuclear Magnetic Resonance (NMR) for stereochemical analysis (e.g., confirming the 13E configuration) and High-Resolution Mass Spectrometry (HRMS) to verify molecular composition. Purity (≥98%) should be confirmed via HPLC with UV detection using a C18 reverse-phase column and acetonitrile/water gradients .

Q. Which analytical techniques are recommended for characterizing this compound in complex biological matrices?

- Methodological Answer : For isolation and quantification in plant extracts or cellular lysates, combine liquid-liquid extraction (e.g., ethyl acetate partitioning) with LC-MS/MS in multiple reaction monitoring (MRM) mode. Use deuterated internal standards to correct for matrix effects. For structural elucidation in mixtures, 2D NMR techniques (e.g., COSY, HMBC) are critical to resolve overlapping signals from co-eluting diterpenoids .

Advanced Research Questions

Q. How can researchers design dose-response experiments to investigate the compound’s bioactivity in in vitro models?

- Methodological Answer :

- Experimental Design : Use a logarithmic dilution series (e.g., 0.1–100 µM) to assess bioactivity thresholds. Include solvent controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., positive/negative controls for enzyme inhibition).

- Endpoint Selection : For cytotoxicity assays (e.g., esterase activity in detection kits ), measure IC values via fluorometric or colorimetric readouts (e.g., resazurin reduction). For anti-inflammatory studies, quantify TNF-α suppression using ELISA .

- Data Normalization : Express results as percentage inhibition relative to controls and fit data using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism).

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in purity (e.g., batch-to-batch differences in plant extracts), assay conditions (e.g., serum interference), or cell line specificity . To resolve conflicts:

Replicate Key Studies : Use standardized materials (e.g., ≥98% pure compound ) and report detailed protocols (e.g., incubation time, passage number of cells).

Meta-Analysis : Pool data from multiple studies and perform sensitivity analysis to identify confounding variables (e.g., pH, temperature).

Orthogonal Assays : Validate findings using alternative methods (e.g., switch from MTT to ATP-based viability assays) .

Q. What in silico approaches are suitable for predicting the physicochemical properties and metabolic pathways of this compound?

- Methodological Answer :

- Physicochemical Properties : Use tools like ACD/Labs Percepta to predict logP (lipophilicity), solubility, and pKa. For metabolic stability, employ CYP450 isoform docking simulations (e.g., AutoDock Vina) .

- ADME Profiling : Leverage databases like SwissADME to forecast bioavailability and blood-brain barrier permeability. Validate predictions with in vitro hepatocyte clearance assays.

- Toxicity Prediction : Apply ProTox-II or admetSAR to estimate potential off-target effects (e.g., hERG inhibition).

Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

- Methodological Answer : Follow FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):

- Storage Conditions : Specify temperature (-20°C), solvent (e.g., stored in ethanol), and desiccation requirements.

- Handling : Report centrifugation speed, filtration pore size, and light exposure limits to prevent degradation.

- Metadata : Include CAS No. 132915-47-0 , batch number, and purity certificates in supplementary materials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.